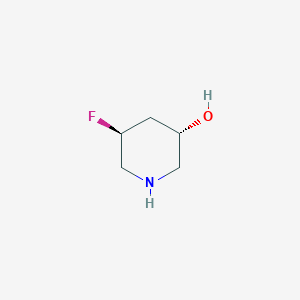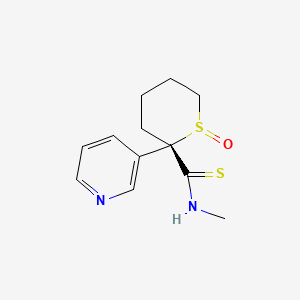
(2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a methoxybenzamido group, and a phosphonooxy moiety, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the methoxybenzamido group, and the addition of the phosphonooxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate include other tetrahydrofuran derivatives and compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and its interactions with biological targets make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H22N3O10P |
|---|---|
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-[4-[(4-methoxybenzoyl)amino]-2-oxopyrimidin-1-yl]-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H22N3O10P/c1-11(23)31-14-9-17(32-15(14)10-30-33(26,27)28)22-8-7-16(21-19(22)25)20-18(24)12-3-5-13(29-2)6-4-12/h3-8,14-15,17H,9-10H2,1-2H3,(H2,26,27,28)(H,20,21,24,25)/t14-,15+,17+/m0/s1 |
Clave InChI |
LCCBZTQLNJIRGL-ZMSDIMECSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC(=O)OC1CC(OC1COP(=O)(O)O)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/no-structure.png)
![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)


![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)
![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)


